molecular formula C17H23N3NaO9P B12704410 Cytidine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt CAS No. 85720-75-8

Cytidine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt

Cat. No.: B12704410
CAS No.: 85720-75-8
M. Wt: 467.3 g/mol
InChI Key: DPHMKEHYYCWDMC-QHGBZGEGSA-M
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Description

EINECS 288-381-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of EINECS 288-381-1 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, reduction, and purification.

Industrial Production Methods

In industrial settings, the production of EINECS 288-381-1 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

EINECS 288-381-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving EINECS 288-381-1 typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

EINECS 288-381-1 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is employed in biological studies to investigate its effects on different biological systems.

    Industry: EINECS 288-381-1 is used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism by which EINECS 288-381-1 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical effects, depending on the context of its use.

Comparison with Similar Compounds

EINECS 288-381-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8:

    EINECS 234-985-5: Bismuth tetroxide, another compound with distinct characteristics and uses.

    EINECS 239-934-0: Mercurous oxide, which has its own set of chemical reactions and applications.

The uniqueness of EINECS 288-381-1 lies in its specific chemical structure and the range of reactions it can undergo, making it valuable for various scientific and industrial applications.

Properties

CAS No.

85720-75-8

Molecular Formula

C17H23N3NaO9P

Molecular Weight

467.3 g/mol

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-[4-(butanoylamino)-2-oxopyrimidin-1-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate

InChI

InChI=1S/C17H24N3O9P.Na/c1-3-5-12(21)18-11-7-8-20(17(23)19-11)16-15(28-13(22)6-4-2)14-10(27-16)9-26-30(24,25)29-14;/h7-8,10,14-16H,3-6,9H2,1-2H3,(H,24,25)(H,18,19,21,23);/q;+1/p-1/t10-,14-,15-,16-;/m1./s1

InChI Key

DPHMKEHYYCWDMC-QHGBZGEGSA-M

Isomeric SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+]

Canonical SMILES

CCCC(=O)NC1=NC(=O)N(C=C1)C2C(C3C(O2)COP(=O)(O3)[O-])OC(=O)CCC.[Na+]

Origin of Product

United States

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